Lipophilicity (LogP) Comparison: 2,3-Difluoro-6-iodobenzonitrile vs. 2-Fluoro-6-iodobenzonitrile vs. 2,3-Difluorobenzonitrile
2,3-Difluoro-6-iodobenzonitrile demonstrates a calculated partition coefficient (XLogP) of 2.5, which is higher than both its non-iodinated analog (2,3-difluorobenzonitrile, LogP ~1.23-1.84) and its mono-fluorinated analog (2-fluoro-6-iodobenzonitrile, LogP 2.30) . This quantitative difference reflects its enhanced lipophilicity, a critical parameter for predicting membrane permeability and bioavailability in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP/XLogP) |
|---|---|
| Target Compound Data | XLogP: 2.5 |
| Comparator Or Baseline | 2-Fluoro-6-iodobenzonitrile (LogP: 2.30) and 2,3-Difluorobenzonitrile (LogP: 1.23-1.84) |
| Quantified Difference | XLogP higher by +0.20 to +1.27 units compared to analogs |
| Conditions | Calculated using XLogP3 algorithm (Chem960) vs. experimentally derived or calculated LogP from Molbase and Chemsrc |
Why This Matters
The higher LogP value indicates increased lipophilicity, which can translate to improved passive membrane diffusion and potentially better oral bioavailability for drug candidates synthesized from this building block.
